5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14-15-13(11-7-3-1-4-8-11)17(16-14)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDXXCBXINLAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=S)NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185479 | |
| Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571917-25-4 | |
| Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571917-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Cyclohexyl 1 Phenyl 1h 1,2,4 Triazole 3 Thiol and Analogues
Established Synthetic Routes to the 1,2,4-Triazole-3-Thiol Core Structure
The construction of the 1,2,4-triazole-3-thiol ring system is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These methodologies often prioritize efficiency, yield, and the ability to introduce a variety of functional groups.
Cyclization Reactions of Thiosemicarbazide (B42300) Intermediates
A prevalent and versatile method for the synthesis of 1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides. evitachem.commdpi.com This approach typically begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the open-chain thiosemicarbazide intermediate. mdpi.commdpi.com Subsequent ring closure, often facilitated by a basic medium such as sodium hydroxide (B78521), leads to the formation of the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. evitachem.commdpi.com The reaction proceeds through an intramolecular cyclodehydration mechanism.
For instance, the reaction of furan-2-carboxylic acid hydrazide with various aryl isothiocyanates yields the corresponding 1-(2-furoyl)-4-arylthiosemicarbazides. These intermediates, upon treatment with a base, cyclize to afford 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in yields ranging from 62% to 79%. evitachem.com Similarly, phenylacetic acid hydrazide can be used as a precursor to generate 5-benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols. evitachem.com
Another variation of this method involves the reaction of a hydrazide with carbon disulfide in the presence of a base, like potassium hydroxide, to form a potassium dithiocarbazinate salt. This salt can then be cyclized with hydrazine (B178648) hydrate (B1144303) to produce a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. dergipark.org.trktu.edu.tr
| Starting Hydrazide | Isothiocyanate/Reagent | Intermediate | Product | Yield |
|---|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanates | 1-(2-Furoyl)-4-arylthiosemicarbazide | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | 62-79% evitachem.com |
| Phenylacetic acid hydrazide | Aryl isothiocyanates | 1-(Phenylacetyl)-4-arylthiosemicarbazide | 5-Benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiol | Not specified evitachem.com |
| Benzoic acid hydrazide | Carbon disulfide/KOH, then Hydrazine hydrate | Potassium dithiocarbazinate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Not specified dergipark.org.trktu.edu.tr |
Multi-Component Reaction Strategies for Triazole Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single pot. While not as commonly reported for the specific 1,2,4-triazole-3-thiol core, MCR strategies have been developed for the broader 1,2,4-triazole (B32235) scaffold. These reactions often leverage the reactivity of isothiocyanates, hydrazines, and a third component to rapidly assemble the triazole ring. The development of MCRs for the direct synthesis of 1,2,4-triazole-3-thiols is an area of ongoing research interest, promising reduced reaction times and simplified purification procedures.
Microwave-Assisted Synthesis Protocols for Accelerated Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of 1,2,4-triazole-3-thiols has been shown to significantly reduce reaction times compared to conventional heating methods.
For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol from the corresponding potassium dithiocarbazinate and hydrazine hydrate can be expedited using microwave heating. Similarly, the subsequent reaction of this triazole with substituted benzaldehydes to form Schiff's bases can be achieved in as little as 5-10 minutes under microwave irradiation, with yields reportedly improving to between 64-84%. This rapid and efficient method highlights the advantages of microwave technology in the synthesis of 1,2,4-triazole derivatives.
Targeted Synthesis of 5-Cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol
The synthesis of the specifically substituted this compound follows the general principles outlined for the construction of the 1,2,4-triazole-3-thiol core, with a focus on the selection of appropriate precursors to introduce the desired cyclohexyl and phenyl moieties.
Precursor Synthesis and Functional Group Incorporation
The logical precursors for the synthesis of this compound are cyclohexanecarboxylic acid hydrazide and phenyl isothiocyanate. The synthesis of cyclohexanecarboxylic acid hydrazide can be achieved through the reaction of the corresponding cyclohexanecarboxylic acid ester with hydrazine hydrate. Phenyl isothiocyanate is a commercially available reagent.
The key step in the synthesis is the reaction between cyclohexanecarboxylic acid hydrazide and phenyl isothiocyanate in a suitable solvent, such as ethanol (B145695), under reflux conditions. mdpi.com This reaction forms the open-chain intermediate, 1-(cyclohexanecarbonyl)-4-phenylthiosemicarbazide.
Optimization of Reaction Conditions for Yield and Selectivity
The subsequent cyclization of the 1-(cyclohexanecarbonyl)-4-phenylthiosemicarbazide intermediate to yield this compound is typically carried out in a basic medium. The choice of base and reaction conditions can significantly impact the yield and purity of the final product. A common method involves refluxing the thiosemicarbazide in an aqueous solution of sodium hydroxide. dergipark.org.tr
Optimization of this step would involve screening different bases (e.g., potassium hydroxide, sodium ethoxide), solvents (e.g., ethanol, water), reaction temperatures, and reaction times. For instance, a one-pot, two-step method has been described for analogous compounds where the initial formation of the thiosemicarbazide is followed by the addition of a stronger base (e.g., 4N sodium hydroxide) and continued reflux to facilitate cyclization, which has been shown to be superior to other methods in terms of yield. dergipark.org.tr Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. Purification of the final product is typically achieved through recrystallization from a suitable solvent like ethanol.
| Parameter | Variable | Considerations |
|---|---|---|
| Base | NaOH, KOH, NaOEt | Strength and concentration of the base can affect reaction rate and yield. dergipark.org.tr |
| Solvent | Water, Ethanol, or a mixture | Solubility of the intermediate and final product. |
| Temperature | Reflux temperature of the chosen solvent | Higher temperatures generally accelerate the reaction. |
| Reaction Time | Monitored by TLC | Ensures complete conversion and minimizes degradation. |
Derivatization Strategies at the Thiol Group and Heterocyclic Nitrogens
The this compound scaffold serves as a versatile platform for a variety of chemical transformations. The presence of the reactive thiol group, along with the nitrogen atoms within the triazole ring, allows for extensive derivatization. These modifications are pivotal in exploring the structure-activity relationships of this class of compounds. Key derivatization strategies include S-alkylation and S-acylation at the thiol group, the formation of Mannich bases, and cyclocondensation reactions to yield fused heterocyclic systems. Additionally, modifications of the cyclohexyl and phenyl substituents, while less common, provide another avenue for structural diversification.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiol group in 1,2,4-triazole-3-thiols is a primary site for electrophilic attack, making S-alkylation a common and straightforward derivatization method. researchgate.netvnu.edu.ua This reaction is typically achieved by treating the triazole-3-thiol with various alkylating agents in the presence of a base. The base, often sodium hydroxide or potassium carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily reacts with the alkyl halide. vnu.edu.uamdpi.com
Common alkylating agents include simple alkyl halides, benzyl (B1604629) chlorides, and α-halo ketones such as bromoacetophenones. researchgate.net These reactions generally proceed under mild conditions, for instance, in a polar solvent like ethanol at room temperature or with gentle heating. mdpi.com Studies have shown that the alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiols occurs regioselectively at the sulfur atom, yielding only the S-substituted derivatives without competing N-alkylation. researchgate.net
S-acylation offers another route for modifying the thiol group, introducing an acyl moiety to form a thioester. This can be accomplished by reacting the triazole-3-thiol with acyl chlorides or acid anhydrides. These reactions expand the structural diversity of the derivatives, introducing carbonyl functionalities that can serve as handles for further chemical modifications.
| Reactant (Triazole-3-thiol analogue) | Alkylating/Acylating Agent | Reaction Conditions | Product Type |
|---|---|---|---|
| 4,5-disubstituted-1,2,4-triazole-3-thiol | Benzyl chlorides | Base (e.g., NaOH), Polar solvent (e.g., Ethanol) | S-benzylated-1,2,4-triazole |
| 4,5-disubstituted-1,2,4-triazole-3-thiol | Bromoacetophenones | Base (e.g., K₂CO₃), Acetone | S-phenacyl-1,2,4-triazole |
| 5-((pyrimidin-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Halogen derivatives | NaOH, Ethanol | S-alkyl/acyl derivatives |
| 4-phenyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | 1-(2-chloroacetyl)-3,5-diaryl-2-pyrazoline | Reflux | S-acetylated pyrazoline derivative |
Formation of Mannich Bases
The aminomethylation of 1,2,4-triazole-3-thiones via the Mannich reaction is a well-established method for introducing a diverse range of substituents at the nitrogen atoms of the heterocyclic ring. nih.govdocumentsdelivered.com This one-pot, three-component reaction typically involves the condensation of the triazole, formaldehyde (B43269), and a primary or secondary amine. semanticscholar.orgzsmu.edu.ua The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by a nucleophilic nitrogen of the triazole ring.
The regioselectivity of the Mannich reaction on 1,2,4-triazole-3-thiones can be influenced by the substitution pattern of the triazole ring. For 4,5-disubstituted triazoles, the aminomethylation generally occurs at the N-2 position. tandfonline.com A variety of amines can be employed in this reaction, including aliphatic, aromatic, and heterocyclic amines such as N-methylpiperazine and N-phenylpiperazine, leading to a wide array of Mannich bases with differing steric and electronic properties. zsmu.edu.uazsmu.edu.ua The synthesis is often carried out in a suitable solvent like ethanol or dimethylformamide. zsmu.edu.uarsc.org
| Triazole Reactant | Amine | Reaction Conditions | Product |
|---|---|---|---|
| 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiol | N-methylpiperazine | Formaldehyde, Dimethylformamide | 2-((4-methylpiperazin-1-yl)methyl)-4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 5-adamantyl-1,2,4-triazole-3-thione | Primary aromatic amines | Formalin, THF | N-Mannich bases of 5-adamantyl-1,2,4-triazole-3-thione |
| 4-amino-3-methyl-s-triazole-5-thiol | Primary or secondary amines | Formaldehyde, Ethanol, Room temperature | Corresponding Mannich bases |
Cyclocondensation Leading to Fused Heterocyclic Systems (e.g., Triazolothiadiazines, Thiazolidinones, Triazolotriazoles)
Cyclocondensation reactions of 1,2,4-triazole-3-thiols and their derivatives are instrumental in the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activities. A common starting material for these reactions is a 4-amino-1,2,4-triazole-3-thiol, where the amino and thiol groups serve as nucleophilic centers for reaction with various bielectrophiles. nih.govnih.gov
One of the most explored cyclocondensation reactions leads to the formation of the nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine ring system. nih.govnih.govmdpi.com This is typically achieved by reacting a 4-amino-5-substituted-1,2,4-triazole-3-thiol with α-haloketones (like phenacyl bromides), α-haloesters (such as ethyl bromoacetate), or other suitable bielectrophiles in a suitable solvent, often with a catalyst or base. nih.govmdpi.com The reaction proceeds through initial S-alkylation followed by an intramolecular cyclization involving the N-4 amino group.
The synthesis of thiazolidin-4-ones represents another important cyclocondensation pathway. This is often accomplished by reacting a Schiff base derived from a 4-amino-1,2,4-triazole (B31798) with a mercaptoalkanoic acid, such as thioglycolic acid. ijpcbs.com The reaction involves the cyclization of the Schiff base with the α-mercapto acid to form the five-membered thiazolidinone ring fused to the triazole. ijpcbs.com
Furthermore, the 1,2,4-triazole nucleus can be fused with another triazole ring to form triazolotriazoles. The synthesis of such systems can be achieved through various routes, often involving the cyclization of suitably functionalized triazole precursors.
| Triazole Precursor | Reactant | Reaction Conditions | Fused Heterocyclic System |
|---|---|---|---|
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Phenacyl bromides | Refluxing ethanol | nih.govnih.govmdpi.comTriazolo[3,4-b] nih.govnih.govnih.govthiadiazine |
| Schiff base of 4-amino-1,2,4-triazole | Thioglycolic acid | DMF, Reflux | Thiazolidin-4-one |
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Ethyl 3-bromo-2-oxopropanoate | Ethanol, Reflux | Ethyl triazolothiadiazine-6-carboxylate |
Modification of Cyclohexyl and Phenyl Substituents
While derivatization at the thiol group and the heterocyclic nitrogens is more prevalent, modifications of the cyclohexyl and phenyl substituents at the C-5 and N-1 positions, respectively, offer additional avenues for structural diversification. These modifications can influence the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn can modulate its biological activity.
For the phenyl group, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation could be employed, provided the reaction conditions are compatible with the triazole-thiol core. The directing effects of the triazole ring would influence the position of substitution on the phenyl ring. Subsequent transformations of the newly introduced functional groups, for example, reduction of a nitro group to an amine, can provide further points for derivatization.
The cyclohexyl group, being an aliphatic substituent, offers different modification possibilities. Free-radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions. Oxidation of the cyclohexyl ring could lead to cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, which can then be further functionalized. The transformation of a cyclohexyl group to a cyclohexenyl or phenyl group is also a potential, albeit more complex, synthetic strategy. researchgate.net These modifications, however, are less commonly reported for this specific triazole scaffold, and care must be taken to ensure the stability of the triazole-thiol moiety under the required reaction conditions.
| Substituent | Potential Reaction Type | Example Reagents | Potential Product Feature |
|---|---|---|---|
| Phenyl | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration) | Nitro-phenyl derivative |
| Phenyl | Suzuki Cross-Coupling (on a pre-halogenated phenyl ring) | Arylboronic acid, Pd catalyst | Biphenyl derivative |
| Cyclohexyl | Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Bromo-cyclohexyl derivative |
| Cyclohexyl | Oxidation | KMnO₄ or CrO₃ | Cyclohexanone or Cyclohexanol derivative |
Advanced Spectroscopic and Structural Elucidation of 5 Cyclohexyl 1 Phenyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise structure of 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol, providing detailed information about the hydrogen and carbon environments within the molecule. The 1,2,4-triazole (B32235) ring can exist in thiol and thione tautomeric forms. In the solid state and in solution, the thione form is often predominant, which is reflected in the NMR data, particularly by the presence of a broad N-H proton signal instead of a distinct S-H proton signal.
The ¹H NMR spectrum provides a map of all proton environments in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the phenyl, cyclohexyl, and triazole moieties.
The five protons of the phenyl group attached to the N1 position of the triazole ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.30 and 7.80 ppm. The exact chemical shifts and splitting patterns depend on the solvent and electronic environment.
The cyclohexyl group protons at the C5 position produce a series of overlapping multiplets in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the triazole ring is expected to resonate further downfield compared to the other cyclohexyl protons, typically in the range of δ 4.40-4.60 ppm. The remaining ten protons of the cyclohexyl ring's methylene (B1212753) (CH₂) groups will appear as broad multiplets between δ 1.20 and 2.30 ppm.
A key diagnostic signal is that of the proton on the triazole ring's nitrogen or sulfur atom. In the thione tautomer, the N-H proton gives rise to a broad singlet at a significantly downfield chemical shift, often appearing between δ 13.0 and 14.0 ppm. The presence of this signal is strong evidence for the thione form. If the compound existed in the thiol form, a sharper S-H signal would be expected at a more upfield position (typically δ 3.0-4.0 ppm), though this is less commonly observed for this class of compounds.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl Protons (10H, CH₂) | 1.20 - 2.30 | Multiplet (m) |
| Cyclohexyl Proton (1H, CH) | 4.40 - 4.60 | Multiplet (m) |
| Phenyl Protons (5H, Ar-H) | 7.30 - 7.80 | Multiplet (m) |
| N-H Proton (Thione form) | 13.0 - 14.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The two carbon atoms of the 1,2,4-triazole ring are of particular interest. The C=S carbon (C3) is highly deshielded and resonates significantly downfield, typically in the range of δ 165.0-170.0 ppm. The C5 carbon, which bears the cyclohexyl substituent, appears more upfield, generally around δ 150.0-155.0 ppm.
The phenyl group carbons will show a set of signals in the aromatic region (δ 120.0-140.0 ppm). The ipso-carbon (the carbon directly attached to the triazole nitrogen) will have a distinct chemical shift, while the ortho, meta, and para carbons will appear in their characteristic regions.
The cyclohexyl group carbons resonate in the aliphatic region of the spectrum. The methine carbon (CH) directly attached to the triazole ring is expected around δ 58.0-62.0 ppm. The methylene carbons (CH₂) of the cyclohexyl ring will appear at higher field, typically between δ 24.0 and 34.0 ppm.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Cyclohexyl Carbons (CH₂) | 24.0 - 34.0 |
| Cyclohexyl Carbon (CH) | 58.0 - 62.0 |
| Phenyl Carbons (Ar-C) | 120.0 - 140.0 |
| Triazole Carbon (C5) | 150.0 - 155.0 |
| Triazole Carbon (C3, C=S) | 165.0 - 170.0 |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the methine proton of the cyclohexyl group and its adjacent methylene protons, as well as among the other interconnected protons within the cyclohexyl ring. It would also show correlations between adjacent ortho and meta protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would connect the methine proton signal at δ ~4.5 ppm to the methine carbon signal at δ ~60.0 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The presence of the thione tautomer is strongly indicated by a prominent N-H stretching vibration , typically observed as a broad band in the region of 3100-3300 cm⁻¹. A key absorption is the C=S (thione) stretching band, which usually appears between 1170 and 1350 cm⁻¹. The absence of a sharp S-H stretching band (which would appear around 2550-2600 cm⁻¹) further supports the predominance of the thione form.
Other important absorptions include:
C-H stretching from the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl ring (below 3000 cm⁻¹).
C=N and C=C stretching vibrations from the triazole and phenyl rings, respectively, which appear in the fingerprint region between 1450 and 1610 cm⁻¹.
N-C=S bending and stretching modes (amide-like bands) contribute to a complex pattern in the fingerprint region, further confirming the triazole-thione core.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Thione) | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=N / C=C | Stretching | 1450 - 1610 |
| C=S (Thione) | Stretching | 1170 - 1350 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The chemical formula for this compound is C₁₄H₁₇N₃S, corresponding to a molecular weight of 259.37 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 259. In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ would be found at m/z = 260. The presence of this peak confirms the molecular formula.
The fragmentation pattern provides structural evidence. Plausible fragmentation pathways would involve the loss of the substituent groups. Key expected fragments include:
Loss of the cyclohexyl group (C₆H₁₁•, mass = 83), leading to a fragment ion at m/z = 176.
Cleavage of the phenyl group (C₆H₅•, mass = 77), resulting in a fragment at m/z = 182.
A fragment corresponding to the phenyl isothiocyanate ion [C₆H₅NCS]⁺ at m/z = 135 is also a common fragmentation pathway for related structures.
The phenyl cation [C₆H₅]⁺ itself at m/z = 77.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Identity |
| [M]⁺ | [C₁₄H₁₇N₃S]⁺ | 259 | Molecular Ion |
| [M+H]⁺ | [C₁₄H₁₈N₃S]⁺ | 260 | Protonated Molecular Ion |
| [M - C₆H₁₁]⁺ | [C₈H₆N₃S]⁺ | 176 | Loss of cyclohexyl radical |
| [C₆H₅NCS]⁺ | [C₇H₅NS]⁺ | 135 | Phenyl isothiocyanate fragment |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the pure compound. This technique serves as a final verification of the molecular formula. The experimental percentages should closely match the theoretically calculated values for the proposed formula, C₁₄H₁₇N₃S. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Table 5: Elemental Analysis Data for C₁₄H₁₇N₃S
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 64.83 | Within ±0.4% of calculated |
| Hydrogen (H) | 6.61 | Within ±0.4% of calculated |
| Nitrogen (N) | 16.20 | Within ±0.4% of calculated |
| Sulfur (S) | 12.36 | Within ±0.4% of calculated |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
While the precise crystal structure of this compound is not publicly available in crystallographic databases, extensive X-ray diffraction studies on closely related 1,2,4-triazole-3-thiol derivatives provide significant insights into its probable solid-state molecular architecture. The analysis of these analogous structures allows for a detailed and scientifically grounded discussion of the expected molecular conformation, bond parameters, and intermolecular interactions that define the crystal packing of the title compound.
A key feature of 1,2,4-triazole-3-thiols is their existence in thione-thiol tautomeric forms. ijsr.net X-ray crystallographic studies on analogous compounds consistently reveal that the thione tautomer is predominant in the solid state. researchgate.net This preference is attributed to the formation of stable intermolecular hydrogen-bonded dimers.
A noteworthy example is the crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a close structural analog to the title compound. researchgate.net In this molecule, the fundamental 1,2,4-triazole ring is essentially planar. The molecular conformation is characterized by the relative orientations of the cyclohexyl and aromatic substituents with respect to this core.
In the solid state, the crystal packing of these molecules is dominated by strong intermolecular hydrogen bonds. Specifically, the N-H group of the triazole ring and the sulfur atom of the thione group of a neighboring molecule form robust N-H···S hydrogen bonds. This interaction typically leads to the formation of centrosymmetric dimers, creating a stable eight-membered ring synthon. researchgate.net These dimeric units then arrange into a larger supramolecular architecture, often stabilized by weaker interactions such as C-H···π contacts. researchgate.net
The crystallographic data for 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides a valuable reference for understanding the expected structural parameters of this compound.
Interactive Table 1: Crystallographic Data for 4-Cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.51310(10) |
| b (Å) | 15.4525(4) |
| c (Å) | 15.9261(4) |
| β (°) | 99.844(2) |
| Volume (ų) | 1336.79(5) |
| Z | 4 |
Interactive Table 2: Selected Bond Lengths for 4-Cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net
| Bond | Length (Å) |
| C=S | 1.692(3) |
| N-N (in triazole ring) | ~1.38 - 1.40 |
| C=N (in triazole ring) | ~1.30 - 1.32 |
| C-N (in triazole ring) | ~1.35 - 1.37 |
Theoretical Chemistry and Computational Studies of 1,2,4 Triazole 3 Thiol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecular systems. For 1,2,4-triazole-3-thiol derivatives, these methods offer a detailed picture of electronic structure, molecular orbital interactions, and charge distribution, which collectively govern the compound's chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the vibrational spectra of molecules. For 1,2,4-triazole-3-thiol derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or cc-pVDZ, provide optimized molecular geometries that correspond to energy minima on the potential energy surface. nih.govcore.ac.uk
These calculations confirm the non-planar structure of such molecules, with the phenyl and cyclohexyl rings oriented at specific dihedral angles relative to the central triazole ring to minimize steric hindrance. The calculated bond lengths and angles from DFT studies on similar structures, such as 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, show good agreement with experimental X-ray diffraction data. core.ac.ukresearchgate.net
Vibrational frequency analysis based on DFT is crucial for interpreting experimental infrared (IR) spectra. For the 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol, characteristic vibrational modes would include:
S-H stretching: A weak band around 2550-2600 cm⁻¹ for the thiol tautomer. mdpi.com
N-H stretching: A band in the region of 3100-3300 cm⁻¹ for the thione tautomer. mdpi.com
C=N stretching: Strong absorption in the 1600-1620 cm⁻¹ range, characteristic of the triazole ring. mdpi.com
C=S stretching: A band around 1250 cm⁻¹, indicative of the thione form. mdpi.com
C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching from the cyclohexyl group just below 3000 cm⁻¹.
Theoretical calculations on disubstituted 1,2,4-triazole-3-thiones have shown that computed vibrational frequencies, when appropriately scaled, can be reliably used to assign the bands observed in experimental IR spectra. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
In 1,2,4-triazole (B32235) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the sulfur atom and the triazole ring. The LUMO is generally distributed over the triazole ring and the phenyl substituent. For N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations have shown HOMO–LUMO energy gaps ranging from 4.618 eV to 5.637 eV, indicating high kinetic stability. nih.gov The introduction of different substituents on the phenyl ring can modulate this energy gap, thereby tuning the molecule's reactivity. nih.gov For this compound, the electron-donating nature of the cyclohexyl group and the π-system of the phenyl ring would both influence the FMO energies.
Table 1: Representative FMO Data for Analogous 1,2,4-Triazole Derivatives
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide | -7.144 | -2.526 | 4.618 | nih.gov |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | -6.973 | -1.358 | 5.615 | nih.gov |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | -7.128 | -1.491 | 5.637 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting the sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.
For 1,2,4-triazole-3-thiol systems, MEP maps consistently show the most negative potential (red and yellow regions) located around the nitrogen atoms of the triazole ring and the sulfur atom of the thione group. researchgate.netresearchgate.net These areas are the primary sites for electrophilic attack and coordination with metal ions. Conversely, the most positive potential (blue regions) is typically found around the hydrogen atom attached to the N4 nitrogen or the sulfur atom (in the thiol form), making these protons susceptible to abstraction by a base. researchgate.net The phenyl and cyclohexyl rings generally exhibit a neutral (green) or slightly negative potential due to the delocalized π-electrons and C-H bonds, respectively.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis explains the intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions that contribute to molecular stability. In studies of 1,2,4-triazole-3-thione derivatives, NBO analysis reveals significant delocalization of lone pair (LP) electron density from the nitrogen and sulfur atoms to the antibonding orbitals (π*) of adjacent C=N and C=S bonds. nih.gov
These interactions, such as LP(N) → π(C=S) and LP(S) → π(C=N), result in stabilization energies that confirm the delocalized electronic structure of the triazole ring system. This charge delocalization is a key factor in the stability of the thione tautomer over the thiol form in the gas phase. nih.gov NBO analysis performed on palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol further confirms that the nitrogen and sulfur atoms act as the primary donor sites for coordination. inorgchemres.org
Conformational Analysis and Tautomerism Investigations
The structural dynamics of this compound are defined by the conformational possibilities of its substituents and the potential for tautomerism within the triazole-thiol core.
A defining feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. Numerous computational studies have investigated this equilibrium. nih.govjocpr.comresearchgate.netdocumentsdelivered.com DFT calculations consistently show that in the gas phase, the thione form is energetically more stable than the thiol form. nih.govresearchgate.net This stability is attributed to greater resonance stabilization within the triazole ring in the thione conformation. However, the relative stability can be influenced by the solvent; polar protic solvents can stabilize the thiol form through hydrogen bonding. zsmu.edu.ua HPLC-MS analysis of similar compounds has experimentally confirmed the simultaneous presence of both tautomers in solution, with the thione form typically being the major component. jocpr.com
The conformational flexibility of the title compound arises from the rotation around the single bonds connecting the phenyl and cyclohexyl groups to the triazole ring. The cyclohexyl group itself preferentially adopts a low-energy chair conformation to minimize torsional and steric strain. youtube.com The orientation of this chair (axial vs. equatorial attachment to the triazole ring) and the rotational angle of the phenyl group are key conformational parameters. Theoretical studies on similar bi-aryl or substituted heterocyclic systems use potential energy surface (PES) scans to identify the most stable conformers, which are determined by a balance between steric repulsion and electronic effects. ekb.eg
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. This method is widely used in drug discovery to screen potential inhibitors. Derivatives of 1,2,4-triazole-3-thiol are of significant interest due to their broad range of biological activities, and docking studies have been instrumental in elucidating their mechanism of action. researchgate.netresearchgate.netekb.eg
Docking studies on analogous 1,2,4-triazole derivatives have identified key binding interactions:
Hydrogen Bonding: The nitrogen atoms of the triazole ring and the S-H or N-H groups of the thiol/thione moiety frequently act as hydrogen bond donors or acceptors with amino acid residues in the protein's active site. researchgate.net
Hydrophobic Interactions: The phenyl and cyclohexyl rings are capable of forming strong hydrophobic and van der Waals interactions with nonpolar residues, which is crucial for anchoring the ligand within the binding pocket. researchgate.net
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acids like tyrosine, phenylalanine, or tryptophan.
These interactions have been explored for various targets, including enzymes like cyclooxygenase (COX) and fungal lanosterol (B1674476) 14α-demethylase. researchgate.netresearchgate.net The binding affinity, often expressed as a docking score or binding energy (kcal/mol), indicates the stability of the ligand-protein complex.
Table 2: Summary of Molecular Docking Studies on Analogous 1,2,4-Triazole Derivatives
| Compound Class | Protein Target | Key Interactions | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetates | Cyclooxygenase-I (COX-I) | Hydrogen bonding, Hydrophobic interactions | up to -8.1 | researchgate.net |
| 4,5-Disubstituted 1,2,4-triazole-3-thiones | Aspergillus fumigatus lanosterol 14α-demethylase (CYP51) | Hydrogen bonding with catalytic residues | Not specified | researchgate.net |
| 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | E. coli DNA gyrase B | Hydrogen bonding, Hydrophobic interactions | Not specified | ijper.org |
| Trisubstituted 1,2,4-triazoles | S. aureus tyrosyl-tRNA synthetase | Hydrogen bonding with active site residues | Not specified | ekb.eg |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In the realm of modern drug discovery and development, the early assessment of a compound's pharmacokinetic profile is a critical step. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have emerged as a powerful tool to forecast the drug-like properties of molecules before their synthesis, thereby saving significant time and resources. For 1,2,4-triazole-3-thiol systems, including the specific compound this compound, computational methods are employed to evaluate their potential as drug candidates. pnrjournal.com
These predictive studies for 1,2,4-triazole derivatives are often conducted using various software and web-based tools that calculate key physicochemical and pharmacokinetic parameters. pensoft.net The analysis typically revolves around established guidelines such as Lipinski's rule of five, which helps in assessing the oral bioavailability of a compound. pnrjournal.com An ADME investigation of a synthesized compound is performed to determine its bioavailability, drug-likeness, and topological polar surface area. pnrjournal.com The results of such studies on related compounds have indicated that they are orally absorbed and adhere to Lipinski's rule. pnrjournal.com
For the 1,2,4-triazole scaffold, key ADME parameters that are computationally evaluated include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). The presence of the cyclohexyl and phenyl groups in this compound would significantly influence these properties. The bulky, non-polar cyclohexyl and phenyl moieties are expected to increase the lipophilicity of the molecule, which can have a dual effect on its ADME profile. While a certain degree of lipophilicity is essential for membrane permeability and absorption, excessively high values can lead to poor solubility and increased metabolic clearance.
The 1,2,4-triazole ring itself contributes to the polar nature of the molecule and provides sites for hydrogen bonding, which is crucial for interaction with biological targets. The thiol group can also participate in hydrogen bonding and may be a site for metabolic transformations. Computational models can predict the likelihood of the compound crossing the blood-brain barrier, its potential for plasma protein binding, and its susceptibility to metabolism by cytochrome P450 enzymes.
| ADME Parameter | Predicted Value for a Representative 1,2,4-Triazole-3-Thiol | Acceptable Range for Drug-Likeness |
|---|---|---|
| Molecular Weight (g/mol) | ~287.4 | < 500 |
| LogP (o/w) | ~3.5 - 4.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Polar Surface Area (Ų) | ~70 - 80 | < 140 |
| Rotatable Bonds | 2 | < 10 |
It is important to note that these are estimated values and actual experimental data may vary. However, such in silico predictions are invaluable in guiding the design and optimization of new 1,2,4-triazole-3-thiol derivatives with improved pharmacokinetic properties.
Theoretical Investigation of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) is of significant interest for applications in optoelectronics, telecommunications, and optical data storage. Organic materials with large NLO responses are particularly attractive due to their tunable properties and ease of synthesis. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the investigation and prediction of the NLO properties of novel organic molecules. researchgate.net
For 1,2,4-triazole systems, including derivatives like this compound, DFT calculations are employed to understand their electronic structure and predict their NLO behavior. researchgate.net The key parameters that quantify the NLO response of a molecule are the first and second hyperpolarizabilities (β and γ, respectively). These properties are related to the molecule's ability to alter the phase, frequency, or amplitude of incident light.
Computational studies on similar 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole and phenyl rings can significantly impact the NLO properties. nih.gov For instance, the introduction of strong electron-withdrawing or electron-donating groups can enhance the hyperpolarizability. DFT calculations at specific levels of theory and basis sets, such as B3LYP/6-311G**, are commonly used to optimize the molecular geometry and compute the NLO parameters. nih.gov
A theoretical study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, a structurally related compound, calculated the molecular hyperpolarizability (β) to be significantly greater than that of urea, a standard reference material for NLO studies. nih.gov This suggests that the 1,2,4-triazole-thione scaffold with phenyl substitution has the potential for considerable NLO activity. nih.gov
The following interactive data table presents a summary of theoretically calculated NLO parameters for a representative phenyl-substituted 1,2,4-triazole-thione from the literature, which can provide an indication of the potential NLO properties of this compound.
| NLO Parameter | Calculated Value for a Representative Phenyl-Substituted 1,2,4-Triazole-Thione | Reference Value (Urea) |
|---|---|---|
| Dipole Moment (μ) (Debye) | 5.2638 | 1.37 |
| First Hyperpolarizability (β) (x 10⁻³⁰ esu) | 7.166 | 0.14 |
These computational findings highlight the potential of 1,2,4-triazole-3-thiol systems as candidates for NLO materials. researchgate.net Further theoretical investigations on this compound, possibly exploring different conformers and the effects of intermolecular interactions in the solid state, would be beneficial for a more comprehensive understanding of its NLO properties.
Investigation of Biological Activities and Structure Activity Relationships Sar of 1,2,4 Triazole 3 Thiol Derivatives
In Vitro Antimicrobial Research
Derivatives of 1,2,4-triazole-3-thiol have been extensively evaluated for their ability to inhibit the growth of various pathogenic microbes.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Numerous studies have synthesized and screened 1,2,4-triazole-3-thiol derivatives against a panel of bacteria. For instance, a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, after conversion to Schiff bases and subsequently to thiazolidinone derivatives, showed activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). ktu.edu.tr Similarly, Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antibacterial activity against S. aureus. nih.gov
Another study involving indole-1,2,4-triazole conjugates explored substitutions at the N-4 position of the triazole ring, including cyclohexyl and phenyl groups, to assess the impact of lipophilicity on antibacterial action. mdpi.com While specific data for 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol is not provided, this line of research underscores the importance of substituents in determining efficacy.
Interactive Data Table: Antibacterial Activity of Selected 1,2,4-Triazole (B32235) Derivatives Note: Data for the specific compound this compound is not available in the cited literature. The table below is representative of activities found for related derivatives.
| Compound Type | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | P. aeruginosa | Highest activity observed | ktu.edu.tr |
| Thiazolidinone of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Effective | ktu.edu.tr |
| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Strong activity | nih.gov |
Antifungal Efficacy Against Fungal Pathogens
The 1,2,4-triazole core is famously present in widely used antifungal drugs like fluconazole (B54011). Research into 1,2,4-triazole-3-thiol derivatives has also revealed significant antifungal potential. Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were found to have potent antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov Other studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also reported promising activity against yeast-like fungi, including Candida albicans. ktu.edu.tr
Interactive Data Table: Antifungal Activity of Selected 1,2,4-Triazole Derivatives Note: Data for the specific compound this compound is not available in the cited literature. The table below is representative of activities found for related derivatives.
| Compound Type | Fungal Pathogen | Activity (MIC/Inhibition Zone) | Reference |
| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | nih.gov |
| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | Highest activity observed | ktu.edu.tr |
Structural Determinants of Antimicrobial Potency
Structure-activity relationship (SAR) studies indicate that the nature of the substituent at the C-5 and N-4 positions of the 1,2,4-triazole-3-thiol ring is critical for antimicrobial activity.
Lipophilicity: In a study of indole-triazole conjugates, increasing the lipophilicity of the N-4 substituent (cyclohexyl < phenyl < 4-Cl-phenyl) was a key parameter being investigated for its effect on antimicrobial potency. mdpi.com
Substituents on Aryl Rings: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the triazole core can significantly influence biological activity. For example, Schiff bases with chloro-substituents on the benzylidene moiety showed potent antifungal and antibacterial effects. nih.gov
In Vitro Antitubercular Research
The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred research into new chemical entities, with 1,2,4-triazole derivatives showing considerable promise.
Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
While direct data for this compound is absent, related structures have been evaluated. A study on N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives (a different heterocyclic system but sharing the cyclohexyl and phenyl moieties) reported significant activity against the M. tuberculosis H37Rv strain, with one derivative showing excellent activity at a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. pnrjournal.compnrjournal.com Another study on pyridine-1,2,4-triazole derivatives found a compound that was highly active against M. tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.govnih.gov These findings highlight the potential of related scaffolds as antitubercular agents.
Interactive Data Table: Antitubercular Activity of Related Heterocyclic Compounds Note: Data for the specific compound this compound is not available in the cited literature. The table below shows activities for structurally related compounds.
| Compound Type | M. tuberculosis Strain | Activity (MIC) | Reference |
| N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | H37Rv | 1.6 µg/mL | pnrjournal.compnrjournal.com |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | H37Rv | 3.12 µg/mL | pnrjournal.compnrjournal.com |
| 4-(4-fluorobenzyl)-3-(pyridin-4-yl(methyl))-1,2,4-triazoline-5-thione | H37Ra | 0.976 µg/mL | nih.govnih.gov |
Structure-Activity Relationships for Antitubercular Agents
SAR analysis for antitubercular agents based on related heterocyclic systems provides valuable clues:
Substituents on the Phenyl Ring: In the N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine series, compounds with electron-donating groups (like dimethoxy) on the phenyl ring at the C-5 position showed enhanced antitubercular activity. pnrjournal.compnrjournal.com
Impact of Different Moieties: The combination of different heterocyclic rings or functional groups is a common strategy. The demonstrated activity of various triazole derivatives against M. tuberculosis suggests that the triazole-thiol scaffold is a promising pharmacophore for developing new antitubercular drugs. nih.govnih.govmdpi.com
In Vitro Antitumor and Cytotoxic Research
The anticancer potential of 1,2,4-triazole-3-thiol derivatives has been evaluated against numerous human cancer cell lines, with many compounds demonstrating notable cytotoxic effects. nih.gov
Evaluation Against Various Cancer Cell Lines (e.g., HepG2, MCF-7)
Derivatives of 1,2,4-triazole have been tested for their antiproliferative effects on a range of cancer cells. Studies on indolyl-1,2,4-triazoles, for instance, showed significant inhibitory effects against prostate, breast, and pancreatic cancer cell lines. isres.org Similarly, newly synthesized Schiff bases of 1,2,4-triazole demonstrated effective anticancer activity against human liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. ekb.eg
In one study, 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The synthesized compounds were generally found to be more cytotoxic against the melanoma cell line. nih.gov Other research has focused on 1,2,3-triazole-amino acid conjugates, which significantly inhibited the proliferation of both breast (MCF7) and liver (HepG2) cancer cells by over 30% at concentrations below 10 µM. mdpi.com
The table below summarizes the cytotoxic activity of selected 1,2,4-triazole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| Indolyl-1,2,4-triazoles | Prostate, Breast, Pancreatic | Significant inhibitory effects | isres.org |
| 1,2,4-Triazole Schiff Bases | HepG2, HCT-116, MCF-7 | Effective anticancer activity | ekb.eg |
| Triazole-Hydrazone Hybrids | IGR39, MDA-MB-231, Panc-1 | Moderate cytotoxicity; most active against melanoma | nih.gov |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF7, HepG2 | >30% inhibition at <10 µM | mdpi.com |
| Thio-N-(substituted-phenyl)acetamides | Lung, Breast | In vitro potential observed | isres.org |
Structure-Activity Relationships of Cytotoxic Profiles
Structure-activity relationship (SAR) studies provide insight into the chemical features responsible for the cytotoxic effects of these compounds. For a series of indole–triazole hybrids, it was found that a scaffold containing a 3,4-dichloro moiety exhibited excellent cytotoxicity against the Hep-G2 liver cancer cell line, with potency comparable to the standard drug doxorubicin. researchgate.net
In a study of 1,2,4-triazole-3-thiol derivatives with hydrazone moieties, compounds bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene groups were the most active against all tested cancer cell lines. nih.gov Conversely, derivatives with 5-fluoro- or 5-trifluoromethoxy-2-oxindole moieties were most active specifically against the IGR39 melanoma cell line. nih.gov This suggests that the nature and position of substituents on the aromatic rings attached to the triazole core are critical determinants of cytotoxic potency and selectivity.
In Vitro Anti-inflammatory Research
Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity in various in vitro models. nih.gov The mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). nih.govresearchgate.net
Research has shown that newly synthesized 1,2,4-triazole derivatives can possess anti-inflammatory potency greater than that of standard drugs like indomethacin. researchgate.net For example, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids were identified as strong cyclooxygenase inhibitors. mdpi.com One of the most potent derivatives in another series exhibited selectivity for COX-2 similar to celecoxib (B62257) and was significantly stronger than diclofenac (B195802) sodium. mdpi.com The broad therapeutic potential of these compounds is highlighted by their consistent appearance in screens for anti-inflammatory agents. researchgate.net
In Vitro Antioxidant Research
The antioxidant properties of 1,2,4-triazole-3-thiol derivatives have been widely reported, with many studies utilizing the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay to evaluate their efficacy. isres.orgmdpi.com The ability of these compounds to donate a hydrogen atom is key to their radical scavenging activity. scirp.org
Several studies have identified structural features that enhance antioxidant capacity. For instance, compounds with electron-donating functional groups generally exhibit stronger antioxidant activity compared to those with electron-withdrawing groups. nih.gov The presence of a free amino group (-NH2) or a thiol group (-SH) on the triazole ring, as seen in compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, has been identified as a key characteristic for potential free radical scavengers. nih.gov In one study, certain 4,5-disubstituted 1,2,4-triazole-3-thiols showed an 85% free radical scavenging effect at a concentration of 3 ppm. researchgate.net Another study noted that while 1,2,4-triazole-3-thiones had good inhibitory effects, their S-alkylated derivatives were weaker antioxidants. isres.org
The table below presents findings from DPPH radical scavenging assays for different 1,2,4-triazole derivatives.
| Compound Series | Key Finding | Reference(s) |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | 85% free radical scavenging effect at 3 ppm for active compounds. | researchgate.netsemanticscholar.org |
| Phenol- and pyridine-substituted 1,2,4-triazoles | Electron-donating groups enhanced antioxidant capacity. | nih.gov |
| 1,2,4-triazole-3-thiones vs. S-alkylated derivatives | Thione form showed good activity; S-alkylated form was weak. | isres.org |
| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols | Introduction of a free amino or phenyl group at the N4 atom increased activity. | zsmu.edu.ua |
In Vitro Enzyme Inhibition Studies (e.g., Methionine Aminopeptidase-2, COX, α-Glucosidase)
Derivatives of 1,2,4-triazole have been identified as potent inhibitors of several medically relevant enzymes.
Methionine Aminopeptidase-2 (MetAP2): A class of 3-anilino-5-benzylthio-1,2,4-triazole compounds was identified as highly potent inhibitors of human MetAP2 through high-throughput screening. drugbank.com X-ray crystallography confirmed that the triazole nitrogens play a key role in interacting with the cobalt atoms in the enzyme's active site. drugbank.com These inhibitors also demonstrated dose-dependent activity in an aortic ring tissue model of angiogenesis, indicating their potential as anticancer agents. drugbank.com
Cyclooxygenase (COX): As mentioned in the anti-inflammatory section, 1,2,4-triazole derivatives are effective inhibitors of COX enzymes. nih.gov Molecular docking studies have been used to investigate the binding affinities of these derivatives for COX-2, revealing that the 1,2,4-triazole ring is often crucial for forming hydrogen bonds with active site residues. researchgate.net
α-Glucosidase: A series of novel azinane triazole-based derivatives were found to be active against the α-glucosidase enzyme, with all tested derivatives showing more inhibitory activity than the reference standard, acarbose. nih.gov Another study on novel 1,2,4-triazole derivatives also highlighted their potential as dual inhibitors of both α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, positioning them as promising candidates for developing antidiabetic therapies. nih.govresearchgate.net
Other Reported Biological Activities (e.g., Anticonvulsant, Antimalarial, Antileishmanial)
The versatile 1,2,4-triazole scaffold is associated with a wide array of other biological activities. researchgate.net
Notably, numerous 1,2,4-triazole-3-thione derivatives have been shown to possess significant anticonvulsant properties in various animal models of epilepsy. nih.govmdpi.com Some of these compounds exhibited a rapid onset and long duration of action against maximal electroshock-induced seizures in mice. mdpi.com SAR studies indicated that having a substituent at the para position of a phenyl ring attached to the triazole nucleus increased the likelihood of anticonvulsant activity. mdpi.com Furthermore, some derivatives have been investigated for their dual role as anticonvulsant agents and reactive oxygen species (ROS) scavengers, which could be beneficial in treating pharmacoresistant epilepsy. nih.gov
In addition to anticonvulsant effects, the broader class of 1,2,4-triazoles has been reported to exhibit antimicrobial, analgesic, and antiviral properties, underscoring the vast therapeutic potential of this heterocyclic system. nih.govmdpi.com
Comprehensive Structure-Activity Relationship (SAR) Analysis of the 1,2,4-Triazole-3-Thiol Pharmacophore
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a versatile scaffold for a wide array of biologically active compounds. researchgate.netzsmu.edu.ua The triazole nucleus is a key feature in several marketed drugs, including the antifungal agents fluconazole and posaconazole, and the antiviral drug ribavirin. researchgate.net The introduction of a thiol or thione group at the C3 position of the triazole ring gives rise to the 1,2,4-triazole-3-thiol/thione pharmacophore, which has been shown to possess a broad spectrum of pharmacological activities. researchgate.netnih.gov These activities include antimicrobial, antifungal, anticancer, antiviral, antitubercular, and anti-inflammatory properties. uobaghdad.edu.iqscirp.orgnih.gov
The biological potency of this scaffold is attributed to several key features of the triazole ring. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring's dipole character, rigidity, and hydrogen bonding capacity facilitate high-affinity interactions with various biological receptors and enzymes. researchgate.netnih.gov The thiol group, in particular, is a critical functional moiety. It exists in a tautomeric equilibrium with its thione form and provides a crucial site for interaction with biological targets, often through coordination with metal ions in metalloenzymes or by forming hydrogen bonds. Furthermore, the thiol group serves as a synthetic handle for the introduction of various substituents, allowing for the generation of extensive derivative libraries for SAR studies. researchgate.net
Influence of Substituent Position and Electronic Properties on Bioactivity
The biological activity of 1,2,4-triazole-3-thiol derivatives is profoundly influenced by the nature, size, and position of substituents on the heterocyclic ring, as well as their electronic properties.
Substitution at N1: The substituent at the N1 position is crucial for orienting the molecule within a binding site. The presence of an aromatic ring, such as the phenyl group in this compound, is a common feature in many active derivatives. This phenyl ring can be further substituted with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl), which modifies the electronic distribution of the entire molecule. These modifications can enhance binding affinity to target proteins. For instance, in a series of anticancer agents, the nitrogen atoms of the 1,2,4-triazole ring were found to bind to the heme iron in the aromatase enzyme, with the phenyl moieties having key interactions in the active site. nih.gov
Substitution at C5: The C5 position is another key site for modification. The introduction of bulky and lipophilic groups at this position can significantly impact bioactivity. The cyclohexyl group in the target compound is a non-polar, sterically demanding substituent that can enhance membrane permeability and promote hydrophobic interactions within a receptor's binding pocket. Research has shown that increasing the lipophilicity of substituents can lead to an increase in both biological activity and toxicity. nih.gov For example, the incorporation of a thiobutyl substituent at the C5 position of 3-phenyl-1,2,4-triazole was found to result in a significant increase in cytotoxicity and antiviral activity. nih.gov This suggests that the lipophilic cyclohexyl group at C5 is likely to be a strong determinant of the biological profile of this compound.
Substitution at the C3-Thiol Group: The thiol group at the C3 position is a primary point of interaction and a versatile site for chemical modification. Alkylation of the thiol group to create S-substituted derivatives is a common strategy to modulate activity. researchgate.net This modification eliminates the thiol-thione tautomerism and introduces new functionalities that can explore different regions of a binding pocket. The nature of the S-substituent can drastically alter the biological activity, as demonstrated in various studies where different alkyl or aryl groups were introduced. researchgate.net For instance, S-alkylation with moieties bearing hydrazone functionalities has led to the identification of promising anticancer agents. nih.gov
The following table summarizes the influence of various substituents on the antimicrobial activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives.
| Compound ID | N4-Substituent | C5-Substituent | Activity |
| 5c | Hexyl | 3-Pyridyl | Active against Gram-positive cocci researchgate.net |
| 5f | Hexyl | Benzyl (B1604629) | Active against Gram-positive cocci researchgate.netsemanticscholar.org |
| 6f | Cyclohexyl | Benzyl | Active against Gram-positive cocci researchgate.netsemanticscholar.org |
Design Principles for Modulating Biological Potency and Selectivity
The development of potent and selective 1,2,4-triazole-3-thiol derivatives is guided by several key design principles derived from extensive SAR studies.
Steric and Electronic Tuning for Selectivity: Selectivity is achieved when a molecule preferentially binds to its intended target over other related proteins. The steric bulk and electronic nature of the substituents play a pivotal role in achieving this. The three-dimensional shape of the cyclohexyl group and the electronic character of the phenyl ring can be tailored to fit the specific topology and electronic environment of a target's active site. For example, introducing substituents on the N1-phenyl ring can create specific interactions (e.g., hydrogen bonds, halogen bonds) that are not possible with the parent compound, thereby enhancing selectivity. The design of 1,2,4-triazole derivatives as aromatase inhibitors exemplifies this, where specific substitutions led to potent activity against cancer cell lines. nih.gov
Bioisosteric Replacement and Scaffold Hopping: Another design strategy involves the bioisosteric replacement of key functional groups. For instance, the phenyl ring could be replaced with other aromatic heterocycles (like pyridine (B92270) or thiophene) to explore different interaction patterns and improve properties such as solubility. Similarly, the thiol group can be replaced with other bioisosteres, although this often leads to a significant change in the mode of action.
Hybrid Molecule Design: An increasingly common strategy is to combine the 1,2,4-triazole-3-thiol scaffold with another known pharmacophore to create hybrid molecules. researchgate.netmdpi.com This approach can lead to compounds with dual modes of action or synergistic effects, potentially overcoming drug resistance mechanisms. For example, linking the triazole core to other heterocyclic systems like 1,3,4-thiadiazole has been explored to generate novel compounds with enhanced antimicrobial and antioxidant properties. mdpi.com
The table below presents data on the anticancer activity of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety, illustrating the impact of modifying the scaffold.
| Compound | R Moiety on Hydrazone | Cell Line | EC₅₀ (µM) |
| 4 | 2-oxoindolin-3-ylidene | IGR39 (Melanoma) | 5.38 ± 0.65 nih.gov |
| 14 | (1H-pyrrol-2-yl)methylene | IGR39 (Melanoma) | 2.15 ± 0.17 nih.gov |
| 18 | 2-hydroxy-5-nitrobenzylidene | IGR39 (Melanoma) | 2.06 ± 0.11 nih.gov |
This table is generated based on data from the cited research paper.
These principles provide a rational framework for the iterative process of designing and optimizing 1,2,4-triazole-3-thiol derivatives like this compound to achieve desired biological potency and selectivity for specific therapeutic applications.
Mechanistic Insights at the Molecular and Cellular Level in Vitro and in Silico
Proposed Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)
Research into 1,2,4-triazole (B32235) derivatives has identified several potential biological targets, including enzymes and receptors that are crucial in various physiological and pathological processes. The 1,2,4-triazole scaffold is recognized for its ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which allows it to bind to biological macromolecules. pensoft.net
Derivatives of the 1,2,4-triazole class have been investigated for their inhibitory potential against several enzymes. Molecular docking studies have explored the interaction of these compounds with enzymes responsible for regulating oxidative stress. pensoft.net Additionally, certain 5-phenyl-1H-1,2,4-triazole derivatives have been analyzed as potential inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. nih.govnih.gov The pharmacological mechanism for some triazole antifungal agents involves the inhibition of Cytochrome P450 enzymes that are essential for the formation of fungal cell walls. cabidigitallibrary.org
In the realm of receptors, structure-activity relationship (SAR) studies have been conducted on triazole-based compounds as potential agonists for the kappa opioid receptor (KOR), a key target in pain and addiction pathways. unc.edu These studies highlight the versatility of the triazole scaffold in interacting with a diverse range of biological targets.
| Target Class | Specific Target | Potential Effect | Reference |
|---|---|---|---|
| Enzyme | Cyclooxygenase-2 (COX-2) | Inhibition (Anti-inflammatory) | nih.govnih.gov |
| Enzyme | Cytochrome P450 | Inhibition (Antifungal) | cabidigitallibrary.org |
| Enzyme | Oxidative Stress-Regulating Enzymes | Inhibition (Antioxidant) | pensoft.net |
| Receptor | Kappa Opioid Receptor (KOR) | Agonism | unc.edu |
Exploration of Affected Biochemical Pathways and Cellular Processes
The interaction of 1,2,4-triazole derivatives with specific molecular targets can modulate various biochemical pathways and cellular processes. By inhibiting COX enzymes, certain triazole compounds can interfere with the inflammatory pathway, which is crucial in diseases like arthritis and other inflammatory conditions. nih.gov
The potential for these compounds to interact with enzymes that manage oxidative stress suggests an impact on pathways related to cellular damage caused by reactive oxygen species (ROS). pensoft.netpensoft.net An excess of ROS can lead to oxidative stress, a condition implicated in the progression of numerous diseases. The antioxidant activity of some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been evaluated, indicating their potential to scavenge free radicals. researchgate.net
Furthermore, the engagement of triazole compounds with targets like the kappa opioid receptor indicates a potential influence on neurological and signaling pathways that control pain, mood, and addiction. unc.edu Studies on the structurally related compound 5-phenyl-1,2,4-triazole-3-thiol have shown that subchronic exposure can lead to neurobehavioral changes in animal models, suggesting an alteration of neurodevelopmental processes and an impact on spatial learning and memory. cabidigitallibrary.org
Mechanistic Hypotheses Derived from Structure-Activity Correlations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1,2,4-triazole derivatives, the nature and position of substituents on the triazole core are determinantal for their interaction with biological targets.
A key insight relevant to 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol comes from SAR studies on triazole-based KOR agonists. unc.edu In this research, analogs were synthesized where a phenyl ring was replaced by various other moieties. The study found that replacing the phenyl group with a cyclohexyl group resulted in an analog that was essentially inactive. unc.edu This finding strongly suggests that for KOR activation, an aromatic ring at this position is critical, likely for engaging in specific binding interactions such as π-stacking with aromatic residues in the receptor's binding pocket. The bulky, non-planar, and non-aromatic nature of the cyclohexyl group may introduce steric hindrance or prevent these essential aromatic interactions, leading to a loss of activity.
Conversely, for other targets, the lipophilic and bulky nature of the cyclohexyl group might be advantageous. The specific molecular architecture of a target's binding site dictates which structural features will promote binding and efficacy.
In Silico Predictions of Binding Modes and Key Residue Interactions
In silico molecular docking studies provide valuable hypotheses about how ligands bind to their target proteins at a molecular level. For the 1,2,4-triazole class, these studies have elucidated potential binding modes and identified key amino acid residues involved in the interaction.
Docking studies of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives with COX-1 and COX-2 enzymes suggested a significant preference for COX-2. nih.govnih.gov These models predict that the triazole core and its substituents can form specific hydrogen bonds and hydrophobic interactions within the active site of the enzyme, explaining their inhibitory activity.
Similarly, in silico investigations of 1,2,4-triazole derivatives as potential antioxidant agents have identified key interactions with enzymes that regulate oxidative stress. pensoft.net These computational models highlight the ability of the triazole ring to act as a hydrogen bond acceptor or donor, facilitating a stable orientation within the enzyme's active site. For instance, studies on other triazole derivatives targeting tyrosinase have shown interactions with key histidine and valine residues within the active center. pensoft.net The phenyl and cyclohexyl groups of the title compound would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. The thiol group can act as a potent hydrogen bond donor and a nucleophile.
| Target Enzyme | Predicted Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Tyrosinase | His244, His263, Phe264, Val283 | Hydrogen Bonding, Hydrophobic | pensoft.net |
| NO-synthase | Val677, Arg596, Ser334, Trp678 | Hydrogen Bonding, π-interaction | pensoft.net |
| NMDA-glycine binding site | Gln405, Arg523, Thr518, Ser572 | Hydrogen Bonding | pensoft.net |
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-triazole-3-thiones typically involves multi-stage processes, often beginning with esterification of carboxylic acids, followed by hydrazinolysis, the formation of carbothioamides, and subsequent alkaline cyclization. zsmu.edu.ua Future research could focus on developing more efficient and environmentally friendly synthetic routes for 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol. This could involve exploring one-pot synthesis protocols, microwave-assisted organic synthesis (MAOS), or the use of green catalysts and solvents to reduce reaction times, improve yields, and minimize hazardous waste. researchgate.net The development of such methodologies would not only be academically significant but also crucial for the cost-effective production of this and related compounds for screening and development.
Rational Design of Next-Generation Analogues with Enhanced Specificity
The core structure of this compound offers multiple points for chemical modification. Future work should involve the rational design of new analogues to enhance biological activity and target specificity. Structure-activity relationship (SAR) studies could elucidate how modifications to the cyclohexyl and phenyl rings affect the compound's efficacy and selectivity. For instance, introducing various substituents on the phenyl ring or altering the stereochemistry of the cyclohexyl group could lead to analogues with improved pharmacological profiles. This approach allows for the fine-tuning of the molecule's properties to maximize therapeutic benefit while minimizing potential off-target effects.
Integration with Advanced High-Throughput Screening Approaches
To efficiently explore the biological potential of this compound and its newly synthesized analogues, integration with high-throughput screening (HTS) is essential. HTS platforms can rapidly screen large libraries of these compounds against a wide array of biological targets, including enzymes, receptors, and whole cells. This would accelerate the identification of lead compounds with promising activities, such as anticancer or antimicrobial effects. nih.gov The data generated from HTS can then guide further optimization of the most promising candidates.
Exploration of New Biological Targets and Uncharted Bioactivities
The 1,2,4-triazole (B32235) scaffold is known to interact with a diverse range of biological targets. researchgate.netuobaghdad.edu.iq While this class of compounds has established activities, there is vast potential for discovering novel biological targets and previously unknown bioactivities for this compound. Future research should aim to screen this compound against emerging therapeutic targets, such as those involved in neurodegenerative diseases, metabolic disorders, or viral infections. researchgate.net Unraveling new mechanisms of action would significantly contribute to the understanding of the therapeutic potential of this chemical class.
Application of Advanced Computational Chemistry for Predictive Design and Optimization
Advanced computational tools, such as molecular docking and quantum mechanics calculations, can play a pivotal role in the predictive design and optimization of analogues of this compound. researchgate.net Molecular docking can be used to predict the binding affinity and mode of interaction of the compound with specific biological targets, providing insights for rational drug design. These computational studies can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process.
Utility as Research Probes for Biological System Interrogation
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable research probes. By attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and study biological processes within cells and organisms. Such probes could be instrumental in elucidating the function of specific enzymes or receptors, contributing to a deeper understanding of complex biological systems.
Contribution to Fundamental Heterocyclic Chemistry and Drug Discovery Platforms
The study of this compound and its reactions contributes to the fundamental knowledge of heterocyclic chemistry. Investigating its reactivity, tautomeric forms, and coordination chemistry expands the toolkit available to synthetic chemists. ijsr.net Furthermore, the development of a robust synthetic and screening platform for this class of compounds can serve as a model for the discovery of other novel heterocyclic drug candidates, thereby enriching the broader field of drug discovery. zsmu.edu.ua
Data Tables
Table 1: Potential Research Areas and Methodologies
| Research Direction | Key Methodologies and Approaches | Potential Outcomes |
|---|---|---|
| Novel Synthetic Methodologies | Microwave-assisted synthesis, Green chemistry, One-pot reactions | Increased efficiency, Reduced environmental impact, Cost-effective production |
| Rational Analogue Design | Structure-Activity Relationship (SAR) studies, Bioisosteric replacement | Enhanced target specificity, Improved pharmacological profiles, Reduced off-target effects |
| High-Throughput Screening | Cell-based assays, Enzyme inhibition assays, Phenotypic screening | Rapid identification of lead compounds, Discovery of novel bioactivities |
| Exploration of New Targets | Target-based screening, Proteomics, Genomics | Identification of novel mechanisms of action, Expansion of therapeutic applications |
| Computational Chemistry | Molecular docking, Quantum mechanics, Molecular dynamics simulations | Predictive design of potent analogues, Prioritization of synthetic targets |
| Research Probe Development | Fluorescent labeling, Bioconjugation | Tools for studying biological processes, Elucidation of protein function |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| 1,2,4-triazole-3-thiol |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiocarbazides or thiosemicarbazides with appropriate carbonyl compounds. For example, S-alkylation of triazole-thiol precursors under basic conditions (e.g., KOH/ethanol) is a common step. Intermediates are characterized using ¹H-NMR (to confirm substituent positions), LC-MS (for purity and molecular weight verification), and elemental analysis (to validate stoichiometry) .
Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) influence physicochemical properties?
- Methodological Answer : Substituent effects are evaluated via comparative crystallography (e.g., X-ray diffraction for packing patterns) and computational methods (e.g., density functional theory for electronic properties). For instance, bulky cyclohexyl groups may enhance lipophilicity, impacting solubility and logP values, which are measured via reversed-phase HPLC or shake-flask methods .
Q. What safety precautions are recommended for handling triazole-thiol derivatives in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, safety goggles) due to potential irritancy (H315/H319 hazards). Avoid inhalation of fine powders; handle under inert atmospheres if reactive intermediates are involved. Waste disposal should follow protocols for sulfur-containing organics .
Advanced Research Questions
Q. How can molecular docking and ADME studies be applied to predict the biological activity of this compound derivatives?
- Methodological Answer : Use tools like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). ADME predictions (absorption, distribution, metabolism, excretion) employ software such as SwissADME or ADMETlab to assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability. Validation requires in vitro assays (e.g., microsomal stability tests) .
Q. What strategies resolve contradictions in biological activity data across structurally similar triazole-thiol derivatives?
- Methodological Answer : Conduct meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests). Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). Consider stereochemical influences (e.g., chiral HPLC to isolate enantiomers) and batch-to-batch purity variations (via LC-MS) .
Q. How do substituents at the triazole 3-thiol position affect structure-activity relationships (SAR) in antimicrobial or anticancer studies?
- Methodological Answer : Synthesize analogues with systematic substituent variations (e.g., alkyl, aryl, heteroaryl). Test SAR using minimum inhibitory concentration (MIC) assays for antimicrobial activity or IC₅₀ values in cancer cell lines (e.g., MTT assay). Correlate results with computational descriptors (e.g., Hammett σ values for electronic effects) .
Q. What advanced spectroscopic techniques confirm the regioselectivity of triazole-thiol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
